Cas no 865162-64-7 (N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide)

N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide structure
865162-64-7 structure
Product name:N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide
CAS No:865162-64-7
MF:C20H21BrN2O4S
Molecular Weight:465.360743284225
CID:6603498
PubChem ID:5054220

N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide
    • (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
    • Benzamide, N-[6-bromo-3-(2-ethoxyethyl)-2(3H)-benzothiazolylidene]-2,4-dimethoxy-
    • N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
    • N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
    • F1359-2396
    • AKOS024606052
    • 865162-64-7
    • インチ: 1S/C20H21BrN2O4S/c1-4-27-10-9-23-16-8-5-13(21)11-18(16)28-20(23)22-19(24)15-7-6-14(25-2)12-17(15)26-3/h5-8,11-12H,4,9-10H2,1-3H3
    • InChIKey: GUPXVJKEUKSZNJ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCOCC)C2=CC=C(Br)C=C2S1)(=O)C1=CC=C(OC)C=C1OC

計算された属性

  • 精确分子量: 464.04054g/mol
  • 同位素质量: 464.04054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 564
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 85.7Ų

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 597.4±60.0 °C(Predicted)
  • 酸度系数(pKa): -2.27±0.20(Predicted)

N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1359-2396-2μmol
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1359-2396-5mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1359-2396-2mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1359-2396-20mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1359-2396-75mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1359-2396-3mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1359-2396-25mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1359-2396-10μmol
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1359-2396-40mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1359-2396-50mg
N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
865162-64-7 90%+
50mg
$160.0 2023-05-17

N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide 関連文献

N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamideに関する追加情報

Comprehensive Overview of N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide (CAS 865162-64-7)

In the realm of organic chemistry and pharmaceutical research, N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide (CAS 865162-64-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 865162-64-7, belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. Researchers and industry professionals are increasingly exploring its synthesis, mechanisms, and potential uses in drug discovery and material science.

The molecular structure of N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide features a benzothiazole core substituted with a bromo group at the 6-position, an ethoxyethyl side chain at the 3-position, and a dimethoxybenzamide moiety. This intricate arrangement contributes to its distinct chemical behavior, making it a subject of interest in structure-activity relationship (SAR) studies. The presence of the Z-configuration in the imine bond further adds to its stereochemical complexity, which is crucial for understanding its interactions with biological targets.

One of the most searched questions regarding this compound is its synthetic pathway. The synthesis of CAS 865162-64-7 typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Researchers often employ Pd-catalyzed cross-coupling reactions to introduce the bromo group, while the ethoxyethyl side chain is incorporated via nucleophilic substitution. The final benzamide formation is achieved through amide coupling reagents such as HATU or EDC. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in modern synthetic chemistry.

Another hot topic is the potential biological activity of N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide. Preliminary studies suggest that benzothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. While specific data on this compound is still emerging, its structural analogs have shown promise in targeting kinase enzymes and G-protein-coupled receptors (GPCRs). This has led to increased interest in its potential as a lead compound for drug development, particularly in oncology and neurology.

From a material science perspective, CAS 865162-64-7 is also being investigated for its photophysical properties. Benzothiazole derivatives are known for their ability to absorb and emit light, making them candidates for organic light-emitting diodes (OLEDs) and fluorescent probes. The dimethoxybenzamide moiety in this compound could enhance its electron-donating capabilities, which is a key factor in designing optoelectronic materials. This dual applicability in both life sciences and material engineering underscores its versatility.

In terms of analytical characterization, techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide. These methods are critical for ensuring reproducibility in research and industrial applications. Additionally, HPLC and LC-MS are employed to monitor its stability under various conditions, a topic frequently queried by quality control professionals.

The commercial availability of CAS 865162-64-7 is another area of interest. Suppliers often list it under its IUPAC name or product code, and pricing can vary based on purity and quantity. Researchers looking for custom synthesis or bulk procurement often seek information on scalable production methods, which is a recurring theme in chemical procurement discussions. Its niche status means that it is typically sourced from specialized fine chemical manufacturers rather than general distributors.

Looking ahead, the future of N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide lies in expanding its application scope. With advancements in computational chemistry and high-throughput screening, researchers can more efficiently explore its interactions with biological targets. Furthermore, collaborations between academia and industry could accelerate its adoption in preclinical studies, particularly if its bioavailability and toxicity profile are favorable. These aspects are often highlighted in grant proposals and research funding applications.

In conclusion, N-(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,4-dimethoxybenzamide (CAS 865162-64-7) represents a fascinating intersection of chemistry, biology, and materials science. Its structural complexity, synthetic challenges, and multidisciplinary applications make it a compelling subject for ongoing research. As scientific inquiries continue to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in drug discovery and advanced material design.

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